molecular formula C7H4Cl2N4 B8469085 2,6-Dichloro-9-vinylpurine

2,6-Dichloro-9-vinylpurine

Cat. No.: B8469085
M. Wt: 215.04 g/mol
InChI Key: HLEGTEXNOCUVDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-9-vinyl-9H-purine is a purine derivative with the molecular formula C7H4Cl2N4. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a vinyl group at the 9 position on the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-9-vinylpurine typically involves the reaction of 2,6-dichloropurine with a vinylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, where 2,6-dichloropurine is reacted with a vinylboronic acid in the presence of a palladium catalyst and a base in a water-acetonitrile mixture . The reaction conditions usually involve heating the mixture to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-9-vinyl-9H-purine is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

Molecular Formula

C7H4Cl2N4

Molecular Weight

215.04 g/mol

IUPAC Name

2,6-dichloro-9-ethenylpurine

InChI

InChI=1S/C7H4Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h2-3H,1H2

InChI Key

HLEGTEXNOCUVDG-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

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